molecular formula C20H20ClFN2O2S B15004122 6-chloro-4-(2-fluorophenyl)-7-hydroxy-6',6'-dimethyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione

6-chloro-4-(2-fluorophenyl)-7-hydroxy-6',6'-dimethyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione

Cat. No.: B15004122
M. Wt: 406.9 g/mol
InChI Key: LDMMFURXYJLEFT-UHFFFAOYSA-N
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Description

6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyran structure, followed by the introduction of the diazinane and thione groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thione group.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline: Shares structural similarities but differs in its pharmacological profile.

    Benzofuran derivatives: Exhibit similar biological activities but have distinct structural features.

    Benzoxazole derivatives: Known for their antimicrobial and anticancer properties, similar to the target compound.

Uniqueness

6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20ClFN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

6'-chloro-4'-(2-fluorophenyl)-7'-hydroxy-4,4-dimethylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-2-thione

InChI

InChI=1S/C20H20ClFN2O2S/c1-19(2)10-20(24-18(27)23-19)9-13(11-5-3-4-6-15(11)22)12-7-14(21)16(25)8-17(12)26-20/h3-8,13,25H,9-10H2,1-2H3,(H2,23,24,27)

InChI Key

LDMMFURXYJLEFT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(C3=CC(=C(C=C3O2)O)Cl)C4=CC=CC=C4F)NC(=S)N1)C

Origin of Product

United States

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